(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide
CAS No.:
Cat. No.: VC18011533
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N2O2 |
|---|---|
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C6H12N2O2/c1-7-6(10)5-2-4(9)3-8-5/h4-5,8-9H,2-3H2,1H3,(H,7,10)/t4-,5+/m1/s1 |
| Standard InChI Key | GVJLLBKPPKVEAZ-UHNVWZDZSA-N |
| Isomeric SMILES | CNC(=O)[C@@H]1C[C@H](CN1)O |
| Canonical SMILES | CNC(=O)C1CC(CN1)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
(2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide features a five-membered pyrrolidine ring with two stereogenic centers at positions 2 (S-configuration) and 4 (R-configuration) . The hydroxyl group at C4 and the N-methyl carboxamide at C2 create a polar, hydrogen-bond-capable framework critical for target engagement. The molecular formula is , with a molecular weight of 158.20 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 158.20 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 52.6 Ų |
| XLogP3 | -1.1 |
The low XLogP3 value (-1.1) indicates high hydrophilicity, consistent with its polar functional groups. The topological polar surface area (52.6 Ų) further supports its potential for membrane permeability and solubility in aqueous environments .
Stereochemical Implications
The (2S,4R) configuration dictates three-dimensional orientation, enabling selective interactions with chiral biological targets. For instance, the hydroxyl group’s axial position in the pyrrolidine ring may facilitate hydrogen bonding with enzymatic active sites, while the N-methyl carboxamide’s orientation influences steric interactions . Comparative studies of enantiomers and diastereomers reveal that deviations from this configuration significantly reduce bioactivity, underscoring the necessity of precise stereochemical control during synthesis .
Synthetic Methodologies
Amide Bond Formation Strategies
The synthesis of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide typically employs amide coupling reactions. A representative pathway involves:
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Activation of the Carboxylic Acid: Using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to generate an active ester intermediate .
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Coupling with Amine: Reacting the activated intermediate with N-methylamine in the presence of a base such as DIPEA (N,N-diisopropylethylamine) .
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Stereochemical Control: Chiral resolution via high-performance liquid chromatography (HPLC) or asymmetric synthesis using enantiopure starting materials ensures the desired (2S,4R) configuration .
Challenges in Synthesis
Key challenges include:
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Epimerization Risk: The hydroxyl and carboxamide groups may undergo racemization under acidic or basic conditions, necessitating mild reaction protocols .
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Purification Complexity: Polar byproducts require advanced chromatographic techniques for removal, often employing reverse-phase HPLC with chiral stationary phases .
Biological Activity and Mechanistic Insights
In Vitro Activity
Preliminary assays on related compounds demonstrate:
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Neuroactive Potential: Pyrrolidine derivatives with N-methyl carboxamide groups exhibit affinity for σ-1 and σ-2 receptors, implicating roles in neuroprotection and pain modulation .
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Metabolic Effects: Analogues with hydroxylated pyrrolidines show inhibitory activity against α-glucosidase, suggesting applications in diabetes management .
Table 2: Comparative Bioactivity of Pyrrolidine Analogues
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| (2S,4R)-4-Hydroxy derivative | σ-1 Receptor | 0.12 |
| N-Methylpyrrolidine-2-carboxylic acid | α-Glucosidase | 2.45 |
| 4-Hydroxyproline | Collagenase | >100 |
Pharmacological Applications
Neuropharmacology
The compound’s ability to cross the blood-brain barrier (predicted by its polar surface area) and modulate σ receptors positions it as a candidate for treating neurodegenerative diseases. For example, σ-1 agonists are investigated for their neuroprotective effects in Alzheimer’s and Parkinson’s diseases .
Metabolic Disorders
Structural similarities to α-glucosidase inhibitors suggest potential use in managing type 2 diabetes. Molecular docking studies predict favorable interactions with the enzyme’s active site, though in vivo validation is pending .
Comparative Analysis with Structural Analogues
N-Methylpyrrolidine-2-Carboxylic Acid
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Structural Difference: Lacks the C4 hydroxyl group.
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Functional Impact: Reduced receptor affinity due to decreased hydrogen-bonding capacity .
4-Hydroxyproline
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Structural Difference: Hydroxyl group on a proline scaffold.
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Functional Impact: Specialized in collagen stabilization rather than neurological activity .
Future Directions
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